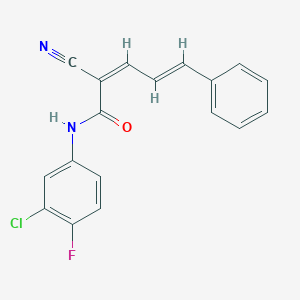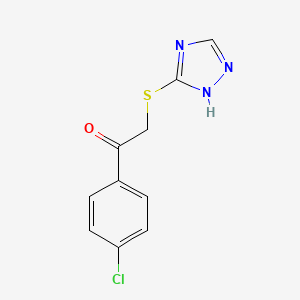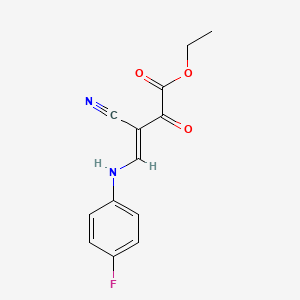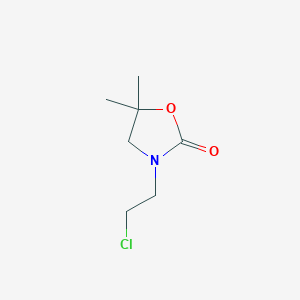
(2Z,4E)-N-(3-chloro-4-fluorophenyl)-2-cyano-5-phenylpenta-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4E)-N-(3-chloro-4-fluorophenyl)-2-cyano-5-phenylpenta-2,4-dienamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating the transport of ions and water across epithelial cells. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases that involve abnormal ion transport.
Mecanismo De Acción
(2Z,4E)-N-(3-chloro-4-fluorophenyl)-2-cyano-5-phenylpenta-2,4-dienamide works by binding to a specific site on the CFTR protein and inhibiting its function as a chloride ion channel. The exact mechanism of action is not fully understood, but it is thought to involve a conformational change in the protein that prevents chloride ions from passing through the channel. This compound has been shown to be a reversible inhibitor of CFTR, with the inhibition being rapidly reversed upon removal of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In cells that express functional CFTR, this compound can inhibit chloride ion transport and reduce the secretion of fluid and electrolytes. In cells that do not express CFTR, this compound has been shown to have other effects, such as inhibiting the activity of certain enzymes and reducing the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2Z,4E)-N-(3-chloro-4-fluorophenyl)-2-cyano-5-phenylpenta-2,4-dienamide is its high potency and specificity for CFTR inhibition. This makes it a valuable tool for studying the role of CFTR in various physiological and pathological processes. However, one limitation of this compound is its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, this compound has been shown to have variable effects on different CFTR mutants, which may limit its utility in certain experimental contexts.
Direcciones Futuras
There are several potential future directions for research on (2Z,4E)-N-(3-chloro-4-fluorophenyl)-2-cyano-5-phenylpenta-2,4-dienamide. One area of interest is the development of more potent and selective CFTR inhibitors, which could be used as therapeutics for CF and other diseases. Another area of interest is the investigation of the molecular mechanisms underlying this compound's effects on CFTR, which could lead to a better understanding of CFTR regulation and function. Finally, this compound could be used in combination with other drugs to enhance their efficacy or to overcome drug resistance in CF and other diseases.
Métodos De Síntesis
(2Z,4E)-N-(3-chloro-4-fluorophenyl)-2-cyano-5-phenylpenta-2,4-dienamide can be synthesized using a multi-step reaction sequence starting from 3-chloro-4-fluoroaniline and 2-cyano-3,5-diphenyl-2,4-pentadienoic acid. The synthesis involves several key steps, including a Suzuki coupling reaction, a Grignard reaction, and a cyanation reaction. The final product is obtained as a yellow solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
(2Z,4E)-N-(3-chloro-4-fluorophenyl)-2-cyano-5-phenylpenta-2,4-dienamide has been widely used in scientific research to investigate the role of CFTR in various physiological and pathological processes. It has been shown to be a potent and specific inhibitor of CFTR function, with an IC50 value of around 300 nM. This compound has been used to study the regulation of CFTR by various signaling pathways and to investigate the role of CFTR in diseases such as CF, secretory diarrhea, and polycystic kidney disease.
Propiedades
IUPAC Name |
(2Z,4E)-N-(3-chloro-4-fluorophenyl)-2-cyano-5-phenylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O/c19-16-11-15(9-10-17(16)20)22-18(23)14(12-21)8-4-7-13-5-2-1-3-6-13/h1-11H,(H,22,23)/b7-4+,14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSHHDFOVUYGHR-UQAUATQKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2998922.png)

![2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propylacetamide](/img/structure/B2998924.png)

![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2998930.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(3-methyl-1-benzofuran-2-yl)ethylamino]acetamide](/img/structure/B2998931.png)





![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2998940.png)
![2-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2998942.png)